3-allyl-5-(2-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
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Description
3-allyl-5-(2-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H18ClN3O2S2 and its molecular weight is 443.96. The purity is usually 95%.
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Scientific Research Applications
Thieno[2,3-d]pyrimidine Derivatives in Scientific Research
Synthesis and Antiproliferative Evaluation : Research involving thieno[2,3-d]pyrimidine derivatives has been conducted to explore their synthesis and potential antiproliferative activities. A study by Atapour-Mashhad et al. (2017) reported a facile one-pot synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones, which were evaluated for antiproliferative activity on human breast cancer (MCF-7) and nonmalignant mouse fibroblast (L929) cell lines. The study highlights the structural, concentration, and time-dependent activation of these compounds, indicating their potential as cancer therapeutic agents (Atapour-Mashhad et al., 2017).
Antimicrobial and Anticancer Properties : Novel pyrazole derivatives, including those related to thieno[2,3-d]pyrimidine structures, have been synthesized and evaluated for their antimicrobial and anticancer activities. A study conducted by Hafez et al. (2016) synthesized a series of compounds and found that some exhibited higher anticancer activity than doxorubicin, a reference drug, along with good to excellent antimicrobial activities. This suggests the potential of thieno[2,3-d]pyrimidine derivatives in developing new antimicrobial and anticancer therapies (Hafez et al., 2016).
Reactivity and Synthesis of Heterocyclic Compounds : The reactivity of thieno[2,3-d]pyrimidines has been explored in the synthesis of various heterocyclic compounds. For example, a study by Shibuya (1984) investigated the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylene compounds, leading to the formation of heterocycles such as 4-hydroxy and 4-mercaptopyrimidine derivatives. These findings contribute to the broader understanding of heterocyclic chemistry and the synthetic utility of thieno[2,3-d]pyrimidine derivatives (Shibuya, 1984).
Properties
IUPAC Name |
5-(2-chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S2/c1-4-9-25-20(26)18-16(14-7-5-6-8-17(14)22)11-28-19(18)23-21(25)29-10-15-12(2)24-27-13(15)3/h4-8,11H,1,9-10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSIRPNCVGSBLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=NC3=C(C(=CS3)C4=CC=CC=C4Cl)C(=O)N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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